molecular formula C11H13N3O2 B3080352 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine CAS No. 1082893-06-8

4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine

Cat. No.: B3080352
CAS No.: 1082893-06-8
M. Wt: 219.24 g/mol
InChI Key: VRIANLBCFBMUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine is a research chemical based on the 1,2,5-oxadiazole heterocyclic scaffold. Compounds in this class are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The 1,2,5-oxadiazole ring, also known as furazan, is a privileged structure in the design of novel pharmacologically active agents and is known to serve as a bioisostere for ester and amide functionalities, which can improve metabolic stability . The specific structure of this compound, featuring an amine group at the 3-position and a 4-(isopropoxy)phenyl group at the 4-position, suggests it is a valuable intermediate for further chemical synthesis. Researchers may utilize it to develop new molecular entities for screening against various biological targets. Its applications are primarily in academic and industrial research settings for the purpose of creating novel compounds for investigating disease mechanisms and identifying potential therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(2)15-9-5-3-8(4-6-9)10-11(12)14-16-13-10/h3-7H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIANLBCFBMUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(Methylethoxy)benzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction can produce amine-substituted oxadiazoles.

Scientific Research Applications

4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine and analogous compounds are pivotal in understanding their pharmacological profiles. Below is a systematic comparison:

Substituent Effects on Physicochemical Properties

Compound (Reference) Substituent(s) Key Properties
Target Compound 4-(Methylethoxy)phenyl Moderate lipophilicity (logP ~2.5*), enhanced metabolic stability due to ether linkage
4-(Benzimidazol-2-yl) derivative Benzimidazol-2-yl Higher polarity (logP ~1.8*), π-π stacking capacity, improved kinase binding affinity
15c 1-Cyclopropyl-benzimidazol Rigid cyclopropyl group reduces conformational flexibility; moderate solubility
21b Sulfone-phenoxy-imidazo[4,5-c]pyridine Strong electron-withdrawing sulfone increases polarity (logP ~1.2*), potentially reducing bioavailability

*Predicted values based on structural analogs.

  • Methylethoxy vs. Benzimidazole : The methylethoxy group in the target compound offers balanced lipophilicity, favoring passive diffusion across membranes, whereas benzimidazole derivatives (e.g., Bandarage et al.) rely on aromatic interactions for target binding, which may enhance potency but reduce selectivity .
  • Ether vs. Sulfone : The sulfone group in 21b introduces polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration compared to the methylethoxy ether .

Pharmacokinetic Considerations

  • Solubility : Acetamide derivatives (e.g., 16) exhibit higher solubility due to the polar amide group, whereas the target compound’s solubility may rely on formulation optimization .

Biological Activity

4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This structure features an oxadiazole ring that is known for its ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In particular, this compound has shown promising results in inhibiting various cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluated several oxadiazole derivatives against leukemia and solid tumor cell lines. The compound displayed significant cytotoxicity with IC50 values in the low micromolar range against HL-60 (leukemia) and UACC-62 (melanoma) cell lines .
  • Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. For instance, it was noted that the compound inhibited EGFR signaling at concentrations as low as 0.24 μM .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity.

Research Findings

  • Antibacterial Effects : The compound has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Antifungal Effects : It also demonstrated antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is often influenced by their structural characteristics. A detailed SAR analysis revealed that modifications to the phenyl ring and the oxadiazole moiety can enhance potency against specific biological targets.

Compound ModificationBiological Activity
Substitution on the phenyl ringIncreased anticancer potency
Variation in alkyl groupsEnhanced antibacterial effects

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Answer : Use rodent models for:
  • PK studies : IV/PO dosing with LC-MS/MS plasma analysis (t₁/₂, Cmax, AUC).
  • Toxicity screening : Acute toxicity (LD₅₀) and 28-day repeat-dose studies, focusing on hepatic/kidney function markers (ALT, BUN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.